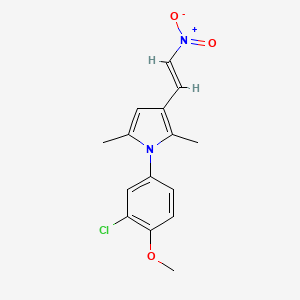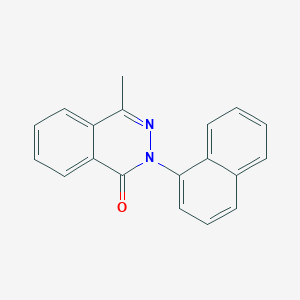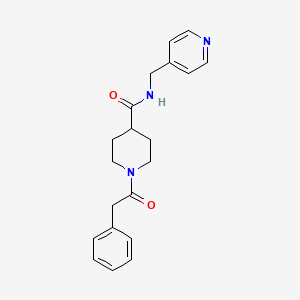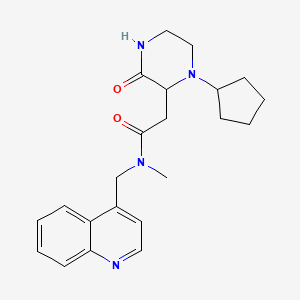![molecular formula C21H26N4O B5642375 (1S*,5R*)-6-(4-phenylbutanoyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5642375.png)
(1S*,5R*)-6-(4-phenylbutanoyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of diazabicyclononanes, including compounds similar to “(1S*,5R*)-6-(4-phenylbutanoyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane,” involves intricate organic synthesis techniques. The process often starts with the construction of the bicyclic scaffold, followed by the introduction of substituents at strategic positions to achieve the desired chemical structure. For instance, the incorporation of a carboxamide group displaying a hydrogen bond acceptor (HBA) functionality into one of the nitrogen atoms of the 3,7-diazabicyclo[3.3.1]nonane scaffold has been shown to yield compounds with higher affinities and subtype selectivity for certain receptors (Eibl et al., 2013).
Molecular Structure Analysis
The molecular structure of diazabicyclononanes is characterized by a bicyclic framework with nitrogen atoms embedded within the ring system. This structural motif contributes to the compound's unique chemical behavior and interaction with biological targets. Structural characterization often involves advanced spectroscopic techniques, such as NMR, to elucidate the configuration and conformation of the molecule. The conformational preferences of certain diazabicyclononanes have been investigated, revealing preferred states that influence their chemical and biological activities (Ponnuswamy et al., 2016).
Chemical Reactions and Properties
Diazabicyclononanes undergo various chemical reactions that modify their structure and properties. These reactions include substitutions, additions, and cyclization processes that introduce new functional groups or alter the existing ones. The reactivity of such compounds is significantly influenced by the nature of substituents and the bicyclic scaffold's inherent strain. The chemical properties of these compounds are also shaped by their ability to form hydrogen bonds and interact with various biological targets, leading to diverse biological activities.
Physical Properties Analysis
The physical properties of diazabicyclononanes, such as solubility, melting point, and crystalline structure, are crucial for their application in chemical and pharmacological research. These properties are determined by the compound's molecular structure, the presence of functional groups, and intermolecular interactions within the crystalline lattice. Studies on similar compounds have revealed how molecular conformation affects their physical state and behavior in different environments (Kostyanovsky et al., 1999).
properties
IUPAC Name |
4-phenyl-1-[(1S,5R)-3-pyrimidin-2-yl-3,6-diazabicyclo[3.2.2]nonan-6-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O/c26-20(9-4-8-17-6-2-1-3-7-17)25-15-18-10-11-19(25)16-24(14-18)21-22-12-5-13-23-21/h1-3,5-7,12-13,18-19H,4,8-11,14-16H2/t18-,19+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLJXGXIQAXFFF-RBUKOAKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1CN2C(=O)CCCC3=CC=CC=C3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1CN2C(=O)CCCC3=CC=CC=C3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5642297.png)




![1-{2-[(3S*,5R*)-3-(hydroxymethyl)-5-(4-morpholinylmethyl)-1-piperidinyl]-2-oxoethyl}-2-piperidinone](/img/structure/B5642339.png)
![3-[(dimethylamino)methyl]-8-ethyl-2-methyl-4-quinolinol](/img/structure/B5642341.png)
![9-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5642348.png)
![8-ethyl-3,3-dimethyl-6-(4-methyl-1-piperidinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5642359.png)
![N-cyclopentyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5642369.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-2-(2-methyl-1H-indol-3-yl)acetamide](/img/structure/B5642379.png)


![N-[(3S*,4R*)-1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]-4-(4-methylphenyl)pyrrolidin-3-yl]acetamide](/img/structure/B5642391.png)